Cas no 459133-68-7 (1-Boc-5-Bromo-3-iodo-1H-indazole)
1-Boc-5-Bromo-3-iodo-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 1-Boc-5-Bromo-3-iodo-1H-indazole
- 1-N-Boc-5-bromo-3-iodo-1H-indazole
- 3-IODO-5-BROMO-1H-INDAZOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- tert-butyl 5-bromo-3-iodoindazole-1-carboxylate
- 5-Bromo-3-iodo-1H-Indazole-1-carboxylic acid 1,1-dimethylethyl ester
- SB37253
- RUXGCTDRNQBDSV-UHFFFAOYSA-N
- 459133-68-7
- 1H-Indazole-1-carboxylic acid, 5-bromo-3-iodo-, 1,1-dimethylethyl ester
- AS-47030
- CS-0088492
- tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate
- AKOS015999194
- F11592
- SCHEMBL2732559
- C12H12BrIN2O2
- DTXSID00702072
- MFCD09056828
- DB-070694
-
- MDL: MFCD09056828
- Inchi: 1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3
- InChI Key: RUXGCTDRNQBDSV-UHFFFAOYSA-N
- SMILES: IC1C2C=C(C=CC=2N(C(=O)OC(C)(C)C)N=1)Br
Computed Properties
- Exact Mass: 421.91300
- Monoisotopic Mass: 421.91269g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- Density: 1.91
- Boiling Point: 444 ºC
- Flash Point: 222 ºC
- PSA: 44.12000
- LogP: 4.18660
1-Boc-5-Bromo-3-iodo-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OB959-200mg |
1-Boc-5-Bromo-3-iodo-1H-indazole |
459133-68-7 | 96% | 200mg |
309.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OB959-5g |
1-Boc-5-Bromo-3-iodo-1H-indazole |
459133-68-7 | 96% | 5g |
3510.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OB959-1g |
1-Boc-5-Bromo-3-iodo-1H-indazole |
459133-68-7 | 96% | 1g |
1002.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OB959-50mg |
1-Boc-5-Bromo-3-iodo-1H-indazole |
459133-68-7 | 96% | 50mg |
123.0CNY | 2021-07-10 | |
| Chemenu | CM150403-5g |
1-N-Boc-5-bromo-3-iodo-1H-indazole |
459133-68-7 | 95% | 5g |
$442 | 2021-08-05 | |
| Chemenu | CM150403-10g |
1-N-Boc-5-bromo-3-iodo-1H-indazole |
459133-68-7 | 95% | 10g |
$841 | 2021-08-05 | |
| Chemenu | CM150403-25g |
1-N-Boc-5-bromo-3-iodo-1H-indazole |
459133-68-7 | 95% | 25g |
$1549 | 2021-08-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD208583-250mg |
1-Boc-5-Bromo-3-iodo-1H-indazole |
459133-68-7 | 96% | 250mg |
¥76.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD208583-1g |
1-Boc-5-Bromo-3-iodo-1H-indazole |
459133-68-7 | 96% | 1g |
¥197.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD208583-5g |
1-Boc-5-Bromo-3-iodo-1H-indazole |
459133-68-7 | 96% | 5g |
¥700.0 | 2024-04-18 |
1-Boc-5-Bromo-3-iodo-1H-indazole Suppliers
1-Boc-5-Bromo-3-iodo-1H-indazole Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 1-Boc-5-Bromo-3-iodo-1H-indazole
1-Boc-5-Bromo-3-Iodo-1H-Indazole: A Comprehensive Overview
The compound with CAS No. 459133-68-7, commonly referred to as 1-Boc-5-Bromo-3-Iodo-1H-indazole, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is a derivative of indazole, a heterocyclic aromatic compound with two nitrogen atoms in its structure. The presence of functional groups such as the Boc (tert-butoxycarbonyl) protecting group, bromine, and iodine atoms introduces unique chemical properties that make it a valuable building block in various research and industrial applications.
Indazoles are known for their versatile reactivity and structural diversity, making them ideal for the construction of complex molecules. The Boc group in this compound serves as a protective group, which is commonly used in peptide synthesis and other organic transformations to temporarily block reactive sites during multi-step reactions. The bromine and iodine substituents further enhance the molecule's reactivity, enabling it to participate in a wide range of substitution and coupling reactions.
Recent advancements in synthetic methodologies have significantly expanded the utility of 1-Boc-5-Bromo-3-Iodo-1H-indazole. For instance, researchers have exploited its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to construct biologically active compounds with intricate architectures. These reactions are pivotal in drug discovery, where the ability to precisely control molecular structure is crucial for achieving desired pharmacological properties.
In addition to its role in organic synthesis, this compound has also found applications in materials science. The indazole core is known to exhibit interesting electronic properties, making it a candidate for use in organic electronics. Recent studies have explored the potential of 1-Boc-5-Bromo-3-Iodo-1H-indazole as a precursor for synthesizing materials with tailored electronic characteristics, such as semiconductors and light-emitting diodes (LEDs). These applications underscore the compound's versatility across multiple disciplines.
The synthesis of 1-Boc-5-Bromo-3-Iodo-1H-indazole typically involves multi-step processes that require meticulous control over reaction conditions. Common approaches include nucleophilic aromatic substitution and coupling reactions, often facilitated by transition metal catalysts. The use of modern analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, ensures the purity and structural integrity of the final product.
From a biological standpoint, this compound has shown promise in preliminary studies targeting enzyme inhibition and receptor modulation. Its ability to interact with specific biological targets makes it a valuable lead compound for drug development programs. Researchers have also investigated its potential as an antimicrobial agent, leveraging its unique chemical structure to explore novel mechanisms of action against pathogenic microorganisms.
In terms of safety and handling, 1-Boc-5-Bromo-3-Iodo-1H-indazole should be treated with care due to its chemical reactivity. Proper protective equipment and laboratory protocols should be followed to minimize exposure risks. Despite its specialized nature, the compound is not classified as a hazardous material under standard regulations, provided it is handled according to established guidelines.
Looking ahead, the continued exploration of 1-Boc-5-Bromo-3-Iodo-1H-indazole is expected to yield further insights into its potential applications. As synthetic methodologies evolve and new biological targets emerge, this compound will likely remain at the forefront of research efforts aimed at developing innovative solutions across diverse fields.
459133-68-7 (1-Boc-5-Bromo-3-iodo-1H-indazole) Related Products
- 1337882-56-0(tert-Butyl 7-amino-3-iodo-1H-indazole-1-carboxylate)
- 1221178-70-6(tert-Butyl 6-hydroxy-3-iodo-1H-indazole-1-carboxylate)
- 1259851-81-4(Tert-butyl 3-iodo-5-methyl-1H-indazole-1-carboxylate)
- 1426425-59-3(Tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate)
- 1094504-75-2(tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate)
- 290368-03-5(tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate)
- 1190319-68-6(N-Boc-3-iodo-6-methoxy-1H-indazole)
- 1334405-43-4(tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate)
- 1313387-72-2(Tert-butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate)
- 290368-00-2(Tert-butyl 3-iodo-1H-indazole-1-carboxylate)